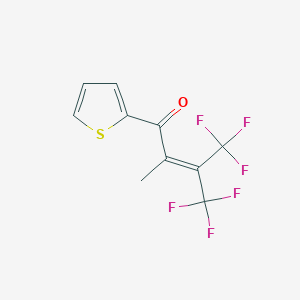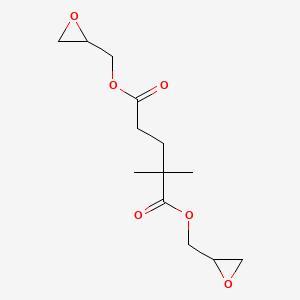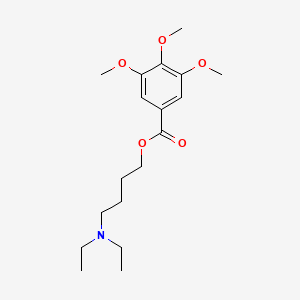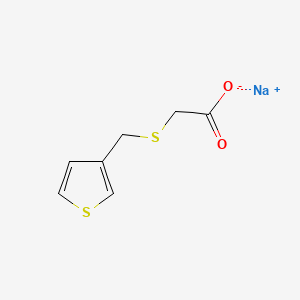![molecular formula C20H16ClNO4 B14685719 2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]- CAS No. 24727-41-1](/img/structure/B14685719.png)
2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]- is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system, which is a fused pair of benzene rings, and various functional groups that contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of a methyl group attached to the naphthalene ring using strong oxidizing agents like potassium permanganate.
Attachment of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where a halogenated naphthalene derivative reacts with an amine.
Formation of the Ether Linkage: The ether linkage can be formed by reacting the amino-naphthalene derivative with an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring and the amino group, leading to the formation of quinones and nitroso derivatives, respectively.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol, or the nitro group, converting it to an amine.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the naphthalene ring are replaced by other groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
Oxidation Products: Quinones, nitroso derivatives.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated naphthalenes, alkylated naphthalenes.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular signaling pathways, influencing cellular processes such as proliferation and apoptosis.
類似化合物との比較
Similar Compounds
2-Naphthalenecarboxylic acid: A simpler derivative with a carboxylic acid group attached to the naphthalene ring.
4-Chlorophenylacetic acid: Contains a chlorophenyl group similar to the target compound but lacks the naphthalene core.
Naphthalene-1-carboxylic acid: Another naphthalene derivative with the carboxylic acid group in a different position.
Uniqueness
2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]- is unique due to the combination of its functional groups and the naphthalene core This unique structure imparts specific chemical properties and reactivity patterns that distinguish it from other similar compounds
特性
CAS番号 |
24727-41-1 |
|---|---|
分子式 |
C20H16ClNO4 |
分子量 |
369.8 g/mol |
IUPAC名 |
3-[2-[(4-chlorophenyl)methylamino]-2-oxoethoxy]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C20H16ClNO4/c21-16-7-5-13(6-8-16)11-22-19(23)12-26-18-10-15-4-2-1-3-14(15)9-17(18)20(24)25/h1-10H,11-12H2,(H,22,23)(H,24,25) |
InChIキー |
DYZBVCBUOZMEDH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)OCC(=O)NCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





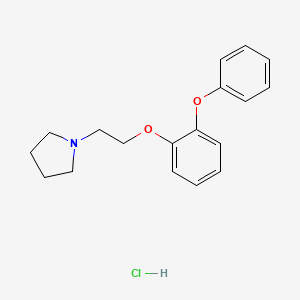

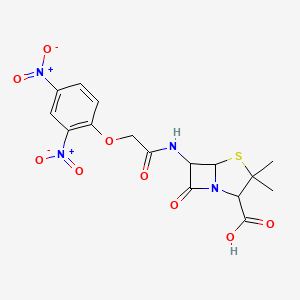
![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)

